Cas no 113886-70-7 (5-Methyl-2’-O-methylcytidine)

5-Methyl-2’-O-methylcytidine 化学的及び物理的性質

名前と識別子

-

- Cytidine,5-methyl-2'-O-methyl-

- 2’-O-METHYL-5-METHYL-CYTIDINE

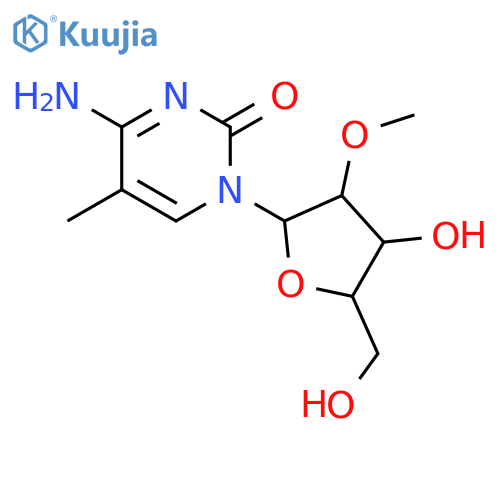

- 4-amino-1-[(2R,3R,4R,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-5-methylpyrimidin-2-one

- 2'-O-Methyl-5-methylcytidine

- 2'-OME-5-ME-C

- 5-Me-2'-OMe-C

- 5-METHYL-2'-O-METHYLCYTIDINE

- 2'-(O-METHYL)-5-METHYLCYTIDINE

- 2'-O-Methyl-5-methyl-D-cytidine

- 5-Methyl-2’-O-methylcytidine

-

- インチ: InChI=1S/C11H17N3O5/c1-5-3-14(11(17)13-9(5)12)10-8(18-2)7(16)6(4-15)19-10/h3,6-8,10,15-16H,4H2,1-2H3,(H2,12,13,17)

- InChIKey: CNVRVGAACYEOQI-UHFFFAOYSA-N

- ほほえんだ: CC1=CN(C2OC(CO)C(O)C2OC)C(=O)N=C1N

計算された属性

- せいみつぶんしりょう: 271.11700

じっけんとくせい

- 密度みつど: 1.61±0.1 g/cm3 (20 ºC 760 Torr),

- ようかいど: 微溶性(22 g/l)(25ºC)、

- PSA: 119.83000

- LogP: -1.01930

5-Methyl-2’-O-methylcytidine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| eNovation Chemicals LLC | Y1317255-5G |

5-Methyl-2'-O-methylcytidine |

113886-70-7 | 97% | 5g |

$890 | 2024-07-21 | |

| SHENG KE LU SI SHENG WU JI SHU | sc-283497A-500 mg |

2'-O-Methyl-5-methylcytidine, |

113886-70-7 | 500MG |

¥4,889.00 | 2023-07-11 | ||

| TRC | M263410-100mg |

5-Methyl-2’-O-methylcytidine |

113886-70-7 | 100mg |

$ 167.00 | 2023-09-07 | ||

| SHENG KE LU SI SHENG WU JI SHU | sc-283497-250mg |

2'-O-Methyl-5-methylcytidine, |

113886-70-7 | 250mg |

¥3008.00 | 2023-09-05 | ||

| SHENG KE LU SI SHENG WU JI SHU | sc-283497A-500mg |

2'-O-Methyl-5-methylcytidine, |

113886-70-7 | 500mg |

¥4889.00 | 2023-09-05 | ||

| abcr | AB481904-5g |

5-Methyl-2'-O-methylcytidine; . |

113886-70-7 | 5g |

€721.10 | 2025-02-20 | ||

| 1PlusChem | 1P000AG7-1g |

Cytidine, 5-methyl-2'-O-methyl- |

113886-70-7 | 97% | 1g |

$96.00 | 2025-02-18 | |

| A2B Chem LLC | AA12743-5g |

5-Methyl-2'-o-methylcytidine |

113886-70-7 | 95% | 5g |

$786.00 | 2024-04-20 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBQS295-100mg |

5-Methyl-2′-O-methylcytidine |

113886-70-7 | 97% | 100mg |

¥356.0 | 2024-04-25 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBQS295-250mg |

5-Methyl-2′-O-methylcytidine |

113886-70-7 | 97% | 250mg |

¥474.0 | 2024-04-25 |

5-Methyl-2’-O-methylcytidine 関連文献

-

Sohyun Park,Hungu Kang,Hyo Jae Yoon J. Mater. Chem. A, 2019,7, 14419-14446

-

Zhentan Lu,Lin Mei,Xinge Zhang,Yanan Wang,Yu Zhao,Chaoxing Li Polym. Chem., 2013,4, 5743-5750

-

Stephen Hanessian,Juan Pablo Maianti,Vu Linh Ly,Benoît Deschênes-Simard Chem. Sci., 2012,3, 249-256

5-Methyl-2’-O-methylcytidineに関する追加情報

5-Methyl-2’-O-methylcytidine(CAS: 113886-70-7)の最新研究動向と応用可能性

5-Methyl-2’-O-methylcytidine(CAS: 113886-70-7)は、核酸化学および医薬品開発において重要な修飾ヌクレオシドとして注目されている。本化合物は、RNA修飾や核酸医薬の安定性向上に寄与する特性を持ち、近年の研究でその機能的な役割が明らかになりつつある。本稿では、この化合物に関する最新の研究成果を概説し、その応用可能性について考察する。

2023年以降の研究では、5-Methyl-2’-O-methylcytidineの生体内動態と代謝経路に関する詳細な解析が進められている。特に、質量分析イメージング技術を活用した組織分布の可視化により、標的臓器への選択的な蓄積が確認された。この知見は、核酸医薬のドラッグデリバリーシステム設計に重要な示唆を与えるものである。

抗ウイルス治療分野では、5-Methyl-2’-O-methylcytidineを組み込んだsiRNA製剤の開発が進展している。in vitro試験において、この修飾を導入したsiRNAはヌクレアーゼ耐性が向上し、遺伝子サイレンシング効果が持続することが報告された。さらに、免疫原性の低減効果も確認されており、臨床応用に向けた有望な戦略として期待されている。

創薬化学の観点からは、5-Methyl-2’-O-methylcytidineの立体配座解析と分子認識機構に関する研究が活発に行われている。X線結晶構造解析と分子動力学シミュレーションを組み合わせたアプローチにより、���の修飾ヌクレオシドがRNA二次構造に与える影響が原子レベルで解明されつつある。これらの知見は、RNA標的型低分子医薬品の合理的設計に応用可能である。

核酸医薬の製造プロセスにおいても、5-Methyl-2’-O-methylcytidineの導入が収率と純度の向上に寄与することが明らかになった。固相合成法の最適化により、修飾ヌクレオシドを高効率で組み込む技術が開発され、GMPレベルでの生産が可能となっている。この進展は、核酸医薬のコスト削減と供給安定化に大きく貢献するものと期待される。

今後の展望として、5-Methyl-2’-O-methylcytidineを活用した新規治療戦略の開発が期待される。特に、エピジェネティック調節を標的としたアプローチや、RNA修飾を利用した診断マーカーの開発など、多様な応用可能性が検討されている。さらに、AIを活用したin silicoスクリーニングとの統合により、本化合物の新たな医療応用が加速する可能性がある。

総括すると、5-Methyl-2’-O-methylcytidine(CAS: 113886-70-7)は、核酸医薬分野においてますます重要な役割を果たすことが予想される。基礎研究から臨床応用まで幅広い進展が見られ、今後の研究成果が待たれる化合物である。研究者は、その特性を最大限に活用した新規治療法の開発に注力すべきであろう。

113886-70-7 (5-Methyl-2’-O-methylcytidine) 関連製品

- 147-94-4(Cytarabine)

- 478511-19-2(Cytidine-2'-13C)

- 13048-95-8(N4-Methyl-2'-O-methyl-cytidine)

- 2140-72-9(2'-O-Methylcytidine)

- 26524-60-7(L-Cytidine)

- 65-46-3(Cytidine)

- 838-07-3(5-Methyl-2'-deoxycytidine)

- 125802-05-3(1-(2-methoxyphenyl)cyclohexan-1-amine)

- 2287345-74-6(6-fluoro-1-[(1-methylpyrrolidin-3-yl)methyl]-1H-1,2,3-benzotriazole-7-carbonitrile)

- 1443979-21-2(ethyl 2-[(morpholin-3-yl)formamido]acetate; trifluoroacetic acid)